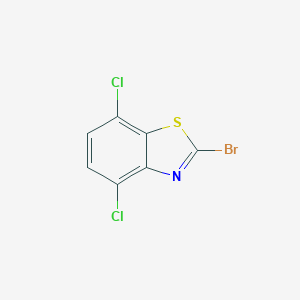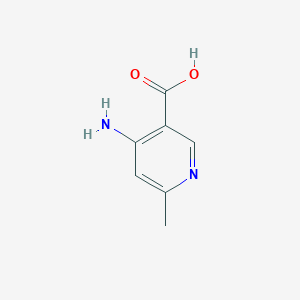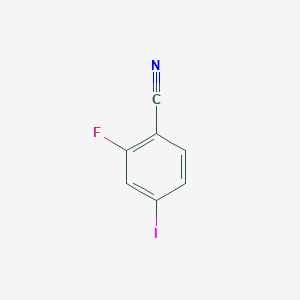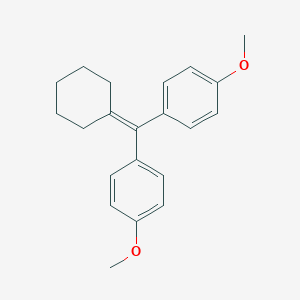
2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid has several potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation. Additionally, it has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX results in reduced levels of prostaglandins, leading to reduced inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid has been found to exhibit antioxidant and neuroprotective effects. It has also been shown to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid in lab experiments is its high purity and stability. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid. One area of interest is the development of new derivatives of this compound with improved properties such as increased solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
In conclusion, 2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid has several potential applications in scientific research, particularly in the areas of pain and inflammation, neurological disorders, and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential for the development of new treatments for these and other diseases.
Synthesemethoden
The synthesis of 2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid involves the reaction of 2,3-dichloroquinoxaline with 2-methylfuran in the presence of a base such as potassium carbonate. This reaction yields the desired compound in good yield and purity.
Eigenschaften
CAS-Nummer |
136471-32-4 |
|---|---|
Produktname |
2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid |
Molekularformel |
C23H30N2O3 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2,9-dimethyl-4H-furo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H28N2O3/c1-13-18(19-20(27-13)25(5)16-9-7-6-8-15(16)24-19)21(26)28-17-12-14-10-11-23(17,4)22(14,2)3/h6-9,14,17,24H,10-12H2,1-5H3 |
InChI-Schlüssel |
DZCIUYJBFWBQJD-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)N(C3=CC=CC=C3N2)C)C(=O)OC4CC5CCC4(C5(C)C)C |
Kanonische SMILES |
CC1=C(C2=C(O1)N(C3=CC=CC=C3N2)C)C(=O)OC4CC5CCC4(C5(C)C)C |
Andere CAS-Nummern |
136471-32-4 |
Synonyme |
2,9-dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid encyclan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



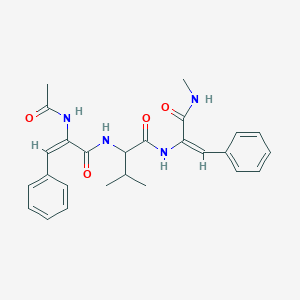
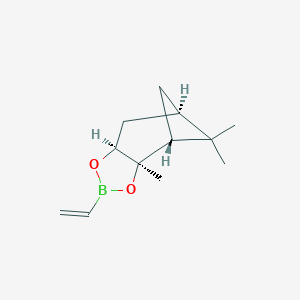

![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)
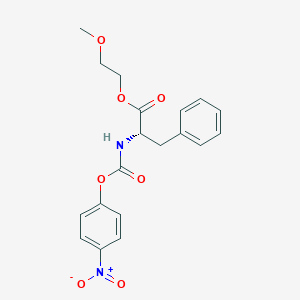

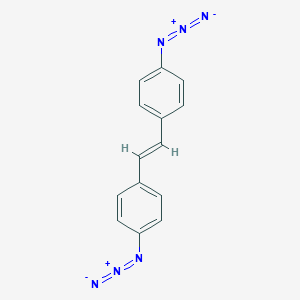
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)


